molecular formula C13H17NO4 B13480701 Benzyl 3-hydroxy-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Benzyl 3-hydroxy-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B13480701
M. Wt: 251.28 g/mol
InChI Key: VTCQSSUEKSVLQE-UHFFFAOYSA-N
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Description

Benzyl 3-hydroxy-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H17NO3 It is known for its unique structure, which includes a pyrrolidine ring substituted with hydroxymethyl and hydroxy groups, and a benzyl ester group

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

benzyl 3-hydroxy-3-(hydroxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H17NO4/c15-10-13(17)6-7-14(9-13)12(16)18-8-11-4-2-1-3-5-11/h1-5,15,17H,6-10H2

InChI Key

VTCQSSUEKSVLQE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(CO)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-hydroxy-3-(hydroxym

Biological Activity

Benzyl 3-hydroxy-3-(hydroxymethyl)pyrrolidine-1-carboxylate, a derivative of pyrrolidine, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a hydroxymethyl group and a carboxylate functional group. Here, we explore its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₁₇NO₃
  • Molecular Weight : 235.28 g/mol
  • CAS Number : 315718-05-9

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The hydroxyl and carboxylate groups facilitate hydrogen bonding and ionic interactions with enzymes and receptors, potentially modulating their activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyrrolidine derivatives can inhibit the growth of various bacteria and fungi:

CompoundMIC (mg/mL)Target Organisms
PA-10.0039 - 0.025Staphylococcus aureus, Escherichia coli
Other Pyrrolidine DerivativesVariableVarious harmful bacteria

These findings suggest that the compound may possess similar antimicrobial efficacy, warranting further investigation into its potential as an antibacterial agent .

Study on Antimicrobial Activity

In a study examining the antimicrobial effects of pyrrolidine derivatives, this compound was included in a broader analysis of related compounds. The results indicated that several derivatives exhibited notable activity against Gram-positive and Gram-negative bacteria, with implications for developing new antibacterial agents .

Enzyme Inhibition Studies

Another area of research focused on the enzyme inhibition properties of pyrrolidine derivatives. Compounds structurally related to this compound demonstrated competitive inhibition against key metabolic enzymes, suggesting potential therapeutic applications in metabolic disorders .

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